molecular formula C11H12Cl2N2O B1419405 6-Phenoxypyridin-3-amine dihydrochloride CAS No. 1181458-67-2

6-Phenoxypyridin-3-amine dihydrochloride

Cat. No. B1419405
CAS RN: 1181458-67-2
M. Wt: 259.13 g/mol
InChI Key: WZXICMOPVQECRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenoxypyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C11H12Cl2N2O . It is not intended for human or veterinary use and is typically used for research purposes.

Scientific Research Applications

Role in Molecular Interaction Studies

6-Phenoxypyridin-3-amine dihydrochloride, as part of the aminopyridine family, is involved in the formation of crystalline complexes, like in the case of benzo-15-crown-5 ethers, demonstrating its role in structural studies and molecular interaction analyses (Hayvalı et al., 2003).

Antioxidant Properties

The compound's structural similarity to aminopyridinols derived from vitamin B6, which have been shown to inhibit lipid peroxidation effectively, indicates its potential as a scaffold for developing antioxidants, offering insights into its biochemical applications (Serwa et al., 2010).

Anticancer Activity

Derivatives of 5-(2-phenoxypyridin-3-yl)-1,3,4-thiadiazol-2-amine, structurally related to this compound, have been synthesized and shown promising in vitro anticancer activity, highlighting the compound's relevance in medicinal chemistry and drug development (Vinayak et al., 2014).

Catalysis and Material Science

The compound's structural relation to 3-nitropyridines, which have been aminated for various applications, and its potential involvement in the preparation of zirconocene-phosphinoaryloxide complexes for catalytic dehydrogenation, underscore its significance in catalysis and material science (Bakke, Svensen, & Trevisan, 2001) (Chapman, Haddow, & Wass, 2011).

properties

IUPAC Name

6-phenoxypyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O.2ClH/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10;;/h1-8H,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXICMOPVQECRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1181458-67-2
Record name 6-phenoxypyridin-3-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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